3-But-3-enyloxy-benzoic acid
Description
3-But-3-enyloxy-benzoic acid is a benzoic acid derivative characterized by a but-3-enyloxy substituent at the third position of the benzene ring. Its IUPAC name is 3-[(but-3-en-1-yl)oxy]benzoic acid, with the molecular formula C₁₁H₁₂O₃.
Key structural features include:
- A carboxylic acid group at position 1.
- A but-3-enyloxy chain (unsaturated alkoxy group) at position 3.
This structure confers intermediate hydrophobicity compared to simpler benzoic acids, influencing solubility and reactivity.
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-but-3-enoxybenzoic acid |
InChI |
InChI=1S/C11H12O3/c1-2-3-7-14-10-6-4-5-9(8-10)11(12)13/h2,4-6,8H,1,3,7H2,(H,12,13) |
InChI Key |
AAIOPGIXZLBDIH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCOC1=CC=CC(=C1)C(=O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes nucleophilic acyl substitution reactions to form esters or amides. For example:
-
Esterification with phenols : Reacting 4-but-3-enyloxy-benzoic acid with 4-methoxy phenol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) yields a phenyl ester derivative (e.g., 4-methoxyphenyl-4-(but-3-enyloxy)benzoate). This reaction proceeds via activation of the carboxyl group by DCC, forming an intermediate O-acylisourea, which is subsequently attacked by the phenol nucleophile .
-
Amide formation : The acid can react with amines under similar coupling conditions to produce amides, though specific examples are not detailed in the provided sources.
Table 1: Representative Esterification Reaction
| Reagents/Conditions | Reactants | Product | Yield |
|---|---|---|---|
| DCC, DMAP, CH₂Cl₂, RT, 18 h | 4-but-3-enyloxy-benzoic acid + 4-methoxy phenol | 4-methoxyphenyl-4-(but-3-enyloxy)benzoate | 81.5% |
Electrophilic Aromatic Substitution
The benzene ring undergoes substitution reactions influenced by the electron-donating butenyloxy group (-O-C₄H₇) and the electron-withdrawing carboxyl (-COOH) group:
-
Directing effects : The -O-C₄H₇ group activates the ring for electrophilic attack at ortho and para positions, while the -COOH group deactivates the ring and directs substituents to the meta position. Competition between these effects determines regioselectivity.
-
Halogenation : Limited data suggest potential meta-substitution products when reacted with halogens under acidic conditions, analogous to benzoic acid derivatives .
Thiol-Ene Addition Reactions
The terminal double bond (C=C) in the butenyl chain participates in radical-mediated thiol-ene click chemistry:
-
Mechanism : UV light or initiators (e.g., AIBN) generate thiyl radicals, which add to the double bond, forming a thioether linkage. This reaction is critical in polymer crosslinking applications .
-
Example : Crosslinker synthesis using 1,4-bis-undec-10-enyloxy-benzene (BUEB) demonstrates the utility of alkene groups in photopolymerization .
Hydrogenation of the Double Bond
The butenyl chain’s double bond can be reduced to a single bond via catalytic hydrogenation:
-
Conditions : H₂ gas with palladium or platinum catalysts.
-
Product : Saturated 3-butoxy-benzoic acid, altering solubility and reactivity.
Hydrolysis Reactions
The ethyl ester derivative of 4-but-3-enyloxy-benzoic acid undergoes saponification:
-
Conditions : Reflux with NaOH in ethanol/water, followed by acidification with HCl.
-
Yield : 95.5% recovery of the free acid, demonstrating efficient deprotection .
Table 2: Hydrolysis of 4-but-3-enyloxy-benzoic Acid Ethyl Ester
| Reagents/Conditions | Substrate | Product | Yield |
|---|---|---|---|
| NaOH, EtOH/H₂O, reflux, 12 h → HCl | 4-but-3-enyloxy-benzoic acid ethyl ester | 4-but-3-enyloxy-benzoic acid | 95.5% |
Decarboxylation and Thermal Stability
Under high temperatures or basic conditions, decarboxylation may occur:
-
Mechanism : Loss of CO₂ from the carboxyl group, forming a substituted phenol derivative. This reaction is less common unless forced by strong bases (e.g., soda lime) .
Key Research Findings
Comparison with Similar Compounds
Structural and Functional Group Differences
The following compounds are compared based on substituent patterns and functional groups:
Key Observations:
- Substituent Position : The position of substituents significantly impacts electronic effects and steric hindrance. For example, the hydroxyl group in 4-hydroxy-3-prenylbenzoic acid enhances hydrogen-bonding capacity compared to the alkoxy group in this compound .
- Glycosylation : The glucoside derivative exhibits increased hydrophilicity and molecular weight due to the attached glucose moiety, altering bioavailability .
- Boronated Analogs: 3-Borono-4-methylbenzoic acid introduces a boronic acid group, enabling unique reactivity (e.g., Suzuki coupling) but also increasing toxicity concerns .
Physicochemical Properties
Notes:
Stability Concerns :
- The unsaturated alkoxy group in this compound may confer susceptibility to oxidation or polymerization.
- Boronated analogs require inert atmospheres due to boronic acid reactivity .
Q & A
Q. What are the recommended synthetic routes for 3-But-3-enyloxy-benzoic acid?
The synthesis of this compound typically involves coupling reactions. For example, the Suzuki-Miyaura cross-coupling (palladium-catalyzed) is effective for introducing aryl/alkenyl groups to benzoic acid derivatives. A protocol adapted from involves:
- Reacting 3-iodobenzoic acid with a but-3-enyl boronic acid derivative.
- Using PdCl₂ as a catalyst in a basic aqueous medium (e.g., NaOH) at 60–80°C.
- Purifying via column chromatography.
Table 1: Example Reaction Conditions
| Reactant | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 3-Iodobenzoic acid + But-3-enyl-B(OH)₂ | PdCl₂ | H₂O/EtOH | 80°C | ~75% (estimated) |
| Reference: Suzuki reaction optimization |
Q. What safety protocols are critical for handling this compound?
- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles (required due to potential skin/eye irritation, as seen in structurally similar compounds in and ).
- Storage: Store in a moisture-free environment at 2–8°C, away from oxidizing agents (based on guidelines for benzoic acid derivatives in ).
- Disposal: Follow institutional guidelines for halogenated organic waste.
Q. Which spectroscopic methods are most reliable for characterizing this compound?
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm the alkenyloxy group (δ ~4.5–5.5 ppm for allylic protons) and carboxylic acid (δ ~12 ppm).
- FT-IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1250 cm⁻¹ (C-O-C ether linkage).
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M-H]⁻ (exact mass depends on substituents). Cross-reference spectral data with NIST Chemistry WebBook ( ) for validation.
Advanced Research Questions
Q. How can reaction yields be improved in the synthesis of derivatives?
- Catalyst Optimization: Replace PdCl₂ with Pd(PPh₃)₄ for better stability in polar aprotic solvents (e.g., DMF).
- Solvent Effects: Use THF/water mixtures to enhance boronic acid solubility ( ).
- Microwave-Assisted Synthesis: Reduce reaction time and improve regioselectivity (methodology extrapolated from ’s difluoro-analogue studies).
Q. How should researchers resolve contradictions in melting point or spectral data?
- Multi-Source Validation: Compare experimental data with NIST ( ), PubChem, and DTP/NCI databases ().
- Crystallography: Single-crystal X-ray diffraction for unambiguous structural confirmation (as applied to similar compounds in , though BenchChem is excluded).
- Computational Validation: Use DFT calculations to predict NMR shifts (e.g., via Gaussian software) and compare with observed data .
Q. What computational tools predict the bioactivity of this compound derivatives?
- Molecular Docking: Tools like AutoDock Vina can model interactions with biological targets (e.g., enzymes in ’s DTP/NCI studies).
- ADMET Prediction: SwissADME or ADMETLab to estimate pharmacokinetic properties (e.g., solubility, CYP450 interactions).
- Retrosynthesis Tools: AI-based platforms (e.g., Synthia) for route optimization, though avoid BenchChem-related tools ().
Data Contradiction Analysis
Example Issue: Discrepancies in reported melting points.
- Resolution Strategy:
- Re-measure using differential scanning calorimetry (DSC) with a controlled heating rate.
- Check for polymorphic forms via XRPD (X-ray powder diffraction).
- Validate purity via HPLC (≥95% by area normalization).
Q. Table 2: Common Analytical Pitfalls
| Parameter | Potential Error | Solution |
|---|---|---|
| Melting Point | Polymorphism | Use slow heating (1°C/min) |
| NMR Shifts | Solvent Artifacts | Use deuterated DMSO or CDCl₃ |
| HRMS | Adduct Formation | Add 0.1% formic acid to ESI source |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
